rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis
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Overview
Description
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis is a complex heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might begin with the preparation of a suitable imidazole derivative, followed by its cyclization with a quinoline precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline derivatives .
Scientific Research Applications
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different biological activities.
Cinnoline: Another nitrogen-containing heterocycle with distinct properties.
Uniqueness
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis is unique due to its specific stereochemistry and the presence of both imidazole and quinoline rings.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H17N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h8-9,12H,2-6H2,1H3,(H,13,14) |
InChI Key |
CAQAYUMAHGRIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CCC3C2CCCN3 |
Origin of Product |
United States |
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